(Decane-1,10-diyl)bis(triphenylphosphanium) dimethanesulfonate
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Overview
Description
(Decane-1,10-diyl)bis(triphenylphosphanium) dimethanesulfonate is a chemical compound known for its unique structure and properties It consists of a decane backbone with two triphenylphosphanium groups attached at the 1 and 10 positions, and each triphenylphosphanium group is further bonded to a methanesulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Decane-1,10-diyl)bis(triphenylphosphanium) dimethanesulfonate typically involves the reaction of decane-1,10-diol with triphenylphosphine and methanesulfonyl chloride. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction conditions usually require a temperature range of 0°C to room temperature, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring efficient mixing and temperature control, and implementing purification techniques suitable for industrial scales, such as large-scale chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
(Decane-1,10-diyl)bis(triphenylphosphanium) dimethanesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The methanesulfonate groups can be substituted with other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium or potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium halides or alkoxides in polar aprotic solvents like dimethyl sulfoxide.
Major Products
Oxidation: The major products are often the corresponding phosphine oxides.
Reduction: The major products are the reduced forms of the phosphine groups.
Substitution: The major products are the substituted phosphonium salts.
Scientific Research Applications
(Decane-1,10-diyl)bis(triphenylphosphanium) dimethanesulfonate has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a biological probe due to its ability to interact with biomolecules.
Medicine: Explored for its potential therapeutic applications, particularly in drug delivery systems.
Industry: Utilized in the synthesis of advanced materials and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of (Decane-1,10-diyl)bis(triphenylphosphanium) dimethanesulfonate involves its interaction with molecular targets through its phosphonium groups. These groups can form strong bonds with various substrates, facilitating reactions such as catalysis or molecular recognition. The pathways involved often include the formation of intermediate complexes that enhance the reactivity of the compound.
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A simpler phosphine compound used widely in organic synthesis.
Bis(diphenylphosphino)methane: Another phosphine ligand with similar applications in coordination chemistry.
Decane-1,10-diyl bis(oxy)dibenzaldehyde: A compound with a similar decane backbone but different functional groups.
Uniqueness
(Decane-1,10-diyl)bis(triphenylphosphanium) dimethanesulfonate is unique due to its combination of a long alkyl chain with phosphonium and methanesulfonate groups
Properties
CAS No. |
144776-20-5 |
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Molecular Formula |
C48H56O6P2S2 |
Molecular Weight |
855.0 g/mol |
IUPAC Name |
methanesulfonate;triphenyl(10-triphenylphosphaniumyldecyl)phosphanium |
InChI |
InChI=1S/C46H50P2.2CH4O3S/c1(3-5-25-39-47(41-27-13-7-14-28-41,42-29-15-8-16-30-42)43-31-17-9-18-32-43)2-4-6-26-40-48(44-33-19-10-20-34-44,45-35-21-11-22-36-45)46-37-23-12-24-38-46;2*1-5(2,3)4/h7-24,27-38H,1-6,25-26,39-40H2;2*1H3,(H,2,3,4)/q+2;;/p-2 |
InChI Key |
FSHFMFOMLOSGRT-UHFFFAOYSA-L |
Canonical SMILES |
CS(=O)(=O)[O-].CS(=O)(=O)[O-].C1=CC=C(C=C1)[P+](CCCCCCCCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
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